E,E-Dienestrol-d4
Description
E,E-Dienestrol-d4 is a deuterium-labeled analog of E,E-dienestrol (E,E-DIES), a synthetic nonsteroidal estrogen. The compound features four deuterium atoms replacing hydrogen atoms at specific positions, enhancing its stability and utility in analytical applications such as mass spectrometry (MS) and liquid chromatography (LC) . This compound is primarily used as an internal standard for quantifying endogenous or exogenous estrogens in biological matrices, ensuring precision in pharmacokinetic and metabolic studies . Structurally, it retains the trans-trans (E,E) configuration of dienestrol, a characteristic critical for its estrogenic activity, albeit with modified pharmacokinetics due to deuterium substitution .
Properties
Molecular Formula |
C₁₈H₁₄D₄O₂ |
|---|---|
Molecular Weight |
270.36 |
Synonyms |
3,4-Bis(4-hydroxyphenyl)-2,4-hexadiene-d4; α-Dienestro-d4; 4,4’-[(1E,2E)-1,2-Diethylidene-1,2-ethanediyl]bis-phenol-d4; 4,4’-(1,2-Diethylidene-1,2-ethanediyl)bis-phenol-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
E,E-Dienestrol-d4 shares structural homology with diethylstilbestrol (DES) and its stereoisomer Z,Z-dienestrol (Z,Z-DIES). Key differences include:
- Deuterium substitution: this compound incorporates four deuterium atoms, increasing its molecular weight compared to non-deuterated E,E-DIES (e.g., molecular weight difference of ~4 atomic mass units) .
- Stereochemistry : The E,E configuration distinguishes it from Z,Z-DIES, which exhibits cis-cis geometry, altering receptor binding affinity .
Table 1: Structural Comparison of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight | Configuration | Key Applications |
|---|---|---|---|---|
| This compound | C₁₈H₁₄D₄O₂ | ~298.4 g/mol | E,E | Analytical internal standard |
| E,E-Dienestrol (E,E-DIES) | C₁₈H₁₈O₂ | 294.3 g/mol | E,E | Estrogen receptor studies |
| Z,Z-Dienestrol (Z,Z-DIES) | C₁₈H₁₈O₂ | 294.3 g/mol | Z,Z | Comparative metabolic research |
| Diethylstilbestrol (DES) | C₁₈H₂₀O₂ | 268.4 g/mol | E,E | Historical therapeutic agent |
Metabolic Stability and Analytical Utility
- Deuterium effect: The isotopic substitution in this compound slows metabolic degradation, extending its half-life in biological systems compared to non-deuterated analogs. This property enhances its reliability as an internal standard for MS-based quantification .
- Comparison with other deuterated estrogens :
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